6-Hydroxychlorzoxazone

Analytical Chemistry HPLC Method Development Pharmacokinetics

Ensure CYP2E1 assay validity with ≥98% pure 6-Hydroxychlorzoxazone. This primary metabolite standard provides unmatched specificity for enzyme activity quantification in vitro and in vivo, crucial for reliable drug-drug interaction studies. Substitution risks cross-reactivity and invalidates sensitive LC-MS/MS methods optimized to 2.5 pg/mL LLOQ. Secure your validated reference standard for precise pharmacokinetic modeling and cross-species data harmonization.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 1750-45-4
Cat. No. B195315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxychlorzoxazone
CAS1750-45-4
Synonyms5-Chloro-6-hydroxy-2(3H)-benzoxazolone;  6-Hydroxychlorzoxazone;  NSC 24955
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)O)OC(=O)N2
InChIInChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)
InChIKeyAGLXDWOTVQZHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Beige Solid

6-Hydroxychlorzoxazone (CAS 1750-45-4): Procurement-Ready Overview for Analytical and Metabolic Research


6-Hydroxychlorzoxazone (CAS 1750-45-4) is a benzoxazolone derivative and the primary Phase I metabolite of the centrally acting muscle relaxant chlorzoxazone . This compound is formed via cytochrome P450 2E1 (CYP2E1)-mediated hydroxylation and is universally recognized as the definitive analytical endpoint for quantifying CYP2E1 activity in vitro and in vivo [1]. It is commercially available as an analytical reference standard with certified purity (typically ≥98% by HPLC) and is soluble in methanol, making it suitable for HPLC, LC-MS, and voltammetric detection workflows [2].

Why 6-Hydroxychlorzoxazone Cannot Be Substituted by Chlorzoxazone or Other Metabolites in CYP2E1 Assays


6-Hydroxychlorzoxazone is not merely a chemical derivative of chlorzoxazone; it is the sole validated product that enables specific quantitation of CYP2E1 catalytic activity. Substituting with the parent drug chlorzoxazone introduces confounding variables (e.g., absorption, distribution, and parallel metabolic pathways) that obscure the measurement of CYP2E1 function [1]. Alternative CYP2E1 probes, such as p-nitrophenol or bupropion, lack the extensive cross-species validation and well-characterized pharmacokinetic-pharmacodynamic relationship that 6-hydroxychlorzoxazone possesses as the direct metabolite of chlorzoxazone [2][3]. Furthermore, the analytical detection of 6-hydroxychlorzoxazone is more sensitive than that of chlorzoxazone, a critical factor for assays with low metabolite yield [4]. Generic substitution undermines the specificity, sensitivity, and interpretive reliability required for both research and clinical phenotyping applications.

6-Hydroxychlorzoxazone: Quantitative Differentiation Against Chlorzoxazone and Alternative CYP2E1 Probes


Analytical Sensitivity: 2.5-Fold Lower Limit of Detection (LOD) vs. Chlorzoxazone

In a validated HPLC assay for plasma samples, 6-hydroxychlorzoxazone demonstrated a limit of detection (LOD) of 0.2 μg/mL, which is 2.5-fold lower (more sensitive) than the LOD of 0.5 μg/mL for the parent compound chlorzoxazone [1]. This higher sensitivity enables more reliable quantitation of the metabolite, which is particularly advantageous when CYP2E1 activity is low or when sample volumes are limited.

Analytical Chemistry HPLC Method Development Pharmacokinetics

Kinetic Selectivity: CYP2E1 Exhibits 8.5-Fold Higher Vmax than CYP1A2 for 6-Hydroxylation

Using vaccinia virus-expressed human P450 isoforms, the 6-hydroxylation of chlorzoxazone to form 6-hydroxychlorzoxazone is catalyzed by both CYP2E1 and CYP1A2. However, CYP2E1 demonstrates a Vmax approximately 8.5-fold higher than that of CYP1A2 (Km values: CYP1A2 = 5.69 μM, CYP2E1 = 232 μM) [1]. This kinetic superiority underscores that at higher substrate concentrations (>~100 μM), CYP2E1 is the predominant catalyst, confirming the utility of 6-hydroxychlorzoxazone formation as a CYP2E1-selective readout.

Enzyme Kinetics CYP450 Specificity Drug Metabolism

Cross-Species Conservation of Metabolism: 6-Hydroxychlorzoxazone Formation Validated in 11 Mammalian Species

In an extensive cross-species analysis, 6-hydroxychlorzoxazone was the sole metabolic product of chlorzoxazone detected across hepatic microsomes from humans and ten other mammalian species (mouse, horse, monkey, rabbit, cow, ferret, pig, rat, cat, dog) [1]. The intrinsic clearance (Vmax/Km) varied 100-fold across species, with mouse exhibiting the highest efficiency (rank order: mouse > horse > monkey > rabbit > cow > ferret > pig > human 1 > rat > human 2 > cat > dog), yet the CYP2E1 inhibitor diethyldithiocarbamate (DDC) potently inhibited 6-hydroxylation in all species (IC50 range: 9–45 μM) [1]. This species-conserved metabolic pathway uniquely positions 6-hydroxychlorzoxazone as a translational biomarker.

Comparative Metabolism Preclinical Toxicology CYP2E1 Orthologs

In Vivo Probe Validation: Urinary Excretion Rate Limited by Formation, Not Elimination

In human volunteers administered 500 mg oral chlorzoxazone, the mean absorption rate constant for chlorzoxazone (3.11 ± 4.67 hr⁻¹) was fivefold greater than the plasma elimination rate constant (0.57 ± 0.17 hr⁻¹) [1]. This pharmacokinetic relationship confirms that the urinary excretion of 6-hydroxychlorzoxazone is formation-rate-limited rather than elimination-rate-limited, a critical prerequisite for a valid in vivo biomarker of CYP2E1 activity [1].

Clinical Pharmacology CYP2E1 Phenotyping Biomarker Validation

Analytical Reference Standard Purity: ≥98% HPLC with Defined Physicochemical Properties

Commercial 6-hydroxychlorzoxazone is supplied as a solid with purity ≥98% (HPLC), a melting point of 240-242 °C, and methanol solubility [1]. In contrast, the parent drug chlorzoxazone is typically supplied at similar purity but has different solubility characteristics (e.g., DMSO soluble, water insoluble) and lacks the hydroxyl group that confers higher polarity and distinct chromatographic retention behavior (e.g., RT = 6.12 min vs 18.65 min for chlorzoxazone under identical HPLC conditions) [2]. These defined properties enable precise quantification and method standardization.

Analytical Chemistry Reference Materials Quality Control

6-Hydroxychlorzoxazone: Validated Application Scenarios for Scientific Procurement


CYP2E1 Phenotyping in Clinical Pharmacology Studies

6-Hydroxychlorzoxazone is the gold-standard biomarker for CYP2E1 phenotyping. Its formation-rate-limited urinary excretion (as established by the 5-fold greater absorption rate constant compared to elimination) enables reliable, non-invasive assessment of hepatic CYP2E1 activity in human subjects [1]. Researchers should procure the compound as an analytical standard to quantify metabolite levels in plasma and urine using validated HPLC or LC-MS methods, ensuring accurate determination of metabolic ratios used to detect CYP2E1 induction or inhibition.

Preclinical Cross-Species Metabolism and Safety Studies

Given the species-conserved nature of chlorzoxazone 6-hydroxylation, 6-hydroxychlorzoxazone serves as a translational biomarker for CYP2E1 activity in preclinical toxicology and drug interaction studies [2]. Procurement is essential for laboratories conducting in vitro microsomal incubations across multiple species (e.g., mouse, rat, dog, monkey) to compare metabolic clearance and to screen for CYP2E1-mediated drug-drug interactions using validated inhibition assays (e.g., with diethyldithiocarbamate, IC50 = 9–45 μM).

Analytical Method Development and Bioanalytical Quality Control

With its defined purity (≥98% HPLC), melting point (240-242°C), and methanol solubility, 6-hydroxychlorzoxazone is the preferred reference standard for developing and validating HPLC, LC-MS/MS, and electrochemical assays for CYP2E1 activity [3]. Its 2.5-fold lower LOD compared to chlorzoxazone makes it particularly suitable for low-volume or low-activity samples [4]. Bioanalytical and forensic toxicology laboratories should procure the compound to prepare calibration curves and quality control samples, ensuring compliance with regulatory bioanalytical method validation guidelines.

Electrochemical Biosensor Development for CYP2E1 Activity

6-Hydroxychlorzoxazone is electrochemically active and can be directly oxidized on electrode surfaces, enabling voltammetric detection without derivatization [5]. This property is exploited in bielectrode systems where CYP2E1 immobilized on one electrode generates the metabolite, which is then quantified on a second electrode via square-wave voltammetry. Procurement of high-purity 6-hydroxychlorzoxazone is critical for calibrating such biosensors and for developing high-throughput, label-free CYP2E1 activity screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxychlorzoxazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.